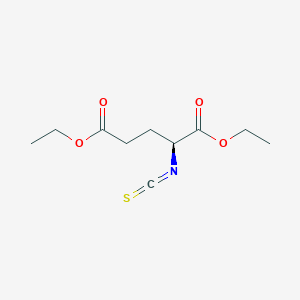

Diethyl l-2-isothiocyanatoglutarate

Vue d'ensemble

Description

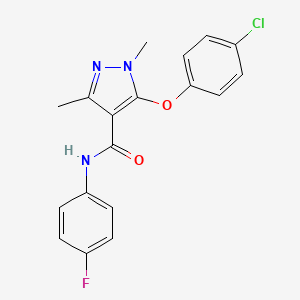

Diethyl l-2-isothiocyanatoglutarate is a chemical compound that serves as a starting material for the synthesis of various heterocyclic systems. It is particularly useful in the construction of novel heterocyclic compounds due to its reactive isothiocyanate group, which can participate in a variety of chemical reactions to form complex structures with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related isothiocyanate compounds has been described in the literature. For instance, the synthesis of diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate, a compound with a similar functional group, was reported as a convenient starting material for constructing heterocyclic systems . Additionally, a method for the synthesis of isothiocyanates from amines using diethyl chlorophosphate as a reagent has been developed, which could potentially be adapted for the synthesis of Diethyl l-2-isothiocyanatoglutarate .

Molecular Structure Analysis

The molecular structure of Diethyl l-2-isothiocyanatoglutarate is characterized by the presence of an isothiocyanate group attached to a glutarate backbone. This functional group is known for its reactivity, which allows it to form various heterocyclic compounds. The molecular structure is crucial in determining the reactivity and the types of chemical reactions the compound can undergo .

Chemical Reactions Analysis

Isothiocyanate compounds are known to participate in a wide range of chemical reactions. For example, the related compound diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate was used to synthesize derivatives of pyrido[4',3':4,5]thieno[2,3-d]pyrimidine and other fused heterocyclic systems . These reactions typically involve nucleophilic attack on the isothiocyanate carbon, leading to the formation of new bonds and the construction of complex heterocyclic frameworks.

Physical and Chemical Properties Analysis

The physical and chemical properties of Diethyl l-2-isothiocyanatoglutarate would be influenced by its functional groups. The isothiocyanate group, in particular, would impart certain reactivity patterns, such as susceptibility to nucleophilic attack. The diethyl ester moiety would affect the solubility of the compound in organic solvents. While specific physical properties such as melting point, boiling point, and solubility are not detailed in the provided papers, these properties can be inferred based on the structure and known behavior of similar compounds .

Applications De Recherche Scientifique

Antimalarial Activity

Diethyl l-2-isothiocyanatoglutarate exhibits antimalarial activity. It was found to induce toxicity in the malarial parasite Plasmodium falciparum in infected human red blood cells. This effect is attributed to the inhibition of glyoxalase I by its de-esterified metabolite, leading to the accumulation of the cytotoxic substrate methylglyoxal (Thornalley, Strath, & Wilson, 1994).

Study of Superoxide and Nitric Oxide

Diethyl dithiocarbamate (DDC), related to diethyl l-2-isothiocyanatoglutarate, has been used to study superoxide and nitric oxide. It decomposes S-nitrosothiols, leading to the formation of various products and the production of nitric oxide and superoxide (Arnelle, Day, & Stamler, 1997).

Inhibition of Glyoxalase in Leukemia Cells

Diethyl esters of glyoxalase inhibitors, related to diethyl l-2-isothiocyanatoglutarate, were found to induce growth arrest and toxicity in human leukemia 60 cells. This suggests their potential use in studying the cytotoxicity of glutathione S-conjugates and for developing anti-tumor agents (Lo & Thornalley, 1992).

Synthesis of Heterocyclic Systems

Diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate, closely related to diethyl l-2-isothiocyanatoglutarate, is used as a starting material for synthesizing novel heterocyclic systems. These compounds are of interest in the field of organic chemistry and pharmaceutical research (Ahmed, 2002).

Potential Anticancer Activity

Organic isothiocyanates, similar to diethyl l-2-isothiocyanatoglutarate, have demonstrated anticarcinogenic activities. They have been found to block tumor production in rodents induced by various carcinogens and are thought to work by suppressing carcinogen activation and inducing Phase 2 enzymes (Zhang & Talalay, 1994).

Safety And Hazards

Propriétés

IUPAC Name |

diethyl (2S)-2-isothiocyanatopentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S/c1-3-14-9(12)6-5-8(11-7-16)10(13)15-4-2/h8H,3-6H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIMBFWLTYKYLU-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl l-2-isothiocyanatoglutarate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B3034328.png)

![1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine](/img/structure/B3034331.png)

![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034338.png)

![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3034345.png)

![3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B3034347.png)